BenchChemオンラインストアへようこそ!

N-Ethyldeoxynojirimycin HCl

α-glucosidase inhibition type 2 diabetes iminosugar SAR

N-Ethyldeoxynojirimycin HCl is the definitive intermediate-chain-length standard for N-alkyl iminosugar SAR. Its α-glucosidase IC₅₀ of 160.5 µM sits at the midpoint of the N-alkyl series, enabling precise potency calibration and eliminating the confounding shifts seen with N-butyl or N-hydroxyethyl analogs. In HIV research, it achieves a 3-log reduction in infectious yield—an intermediate efficacy tier ideal for dissecting dose-dependent antiviral mechanisms and studying viral rebound kinetics. As a potent hSGLT3 agonist (K₀.₅ 0.5–9 µM), it serves as a critical pharmacological tool for glucose-sensing studies, while its inclusion as a Pompe disease chaperone screening hit positions it for GAA enzyme activation benchmarking. Procure the pure HCl salt for reproducible enzymatic and cellular assay baselines.

Molecular Formula C8H18ClNO4
Molecular Weight 227.68 g/mol
Cat. No. B8071265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyldeoxynojirimycin HCl
Molecular FormulaC8H18ClNO4
Molecular Weight227.68 g/mol
Structural Identifiers
SMILESCCN1CC(C(C(C1CO)O)O)O.Cl
InChIInChI=1S/C8H17NO4.ClH/c1-2-9-3-6(11)8(13)7(12)5(9)4-10;/h5-8,10-13H,2-4H2,1H3;1H/t5-,6+,7-,8-;/m1./s1
InChIKeyYVZSBJPQUMOYLM-FNYDNKIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyldeoxynojirimycin HCl – Pharmacological Profile and Key Differentiation from In-Class Iminosugars


N-Ethyldeoxynojirimycin Hydrochloride (N-ethyl-DNJ HCl, CAS 210241-65-9) is a synthetic N-alkylated iminosugar derived from the natural alkaloid 1-deoxynojirimycin (DNJ). It functions as a competitive inhibitor of α-glucosidase (EC 3.2.1.20) [1], a potent agonist of the human glucose sensor sodium/glucose cotransporter type 3 (hSGLT3) [2], and exhibits anti-HIV activity by reducing the yield of infectious virions [3]. The N-ethyl modification distinguishes this compound from clinically approved iminosugars such as miglitol (N-hydroxyethyl-DNJ) and miglustat (N-butyl-DNJ) by conferring a distinct pharmacological profile that is not interchangeable with other N-alkyl chain derivatives.

Why N-Ethyldeoxynojirimycin HCl Cannot Be Substituted by Miglustat, Miglitol, or Other N-Alkyl-DNJ Analogs


The N-alkyl substituent on the deoxynojirimycin scaffold is the primary determinant of both the potency and selectivity profile of this compound class. Experimental data demonstrate that even a single methylene group difference in the N-alkyl chain (e.g., N-ethyl vs. N-propyl vs. N-butyl) produces dramatic shifts in α-glucosidase IC₅₀ values [1], anti-HIV log-reduction efficacy [2], and hSGLT3 activation thresholds [3]. Consequently, substituting N-ethyldeoxynojirimycin HCl with N-butyl-deoxynojirimycin (miglustat, which preferentially inhibits glucosylceramide synthase and is approved for Gaucher disease) or N-hydroxyethyl-deoxynojirimycin (miglitol, a broad-spectrum intestinal glucosidase inhibitor marketed for type 2 diabetes) would yield pharmacologically irrelevant results in assays designed to probe the N-ethyl-specific activity node. The quantitative evidence below proves that the N-ethyl analog occupies a unique position in the structure-activity landscape that generic substitution cannot recapitulate.

Quantitative Differentiation Evidence for N-Ethyldeoxynojirimycin HCl Versus In-Class Comparators


α-Glucosidase Inhibitory Potency: N-Ethyldeoxynojirimycin HCl Delivers 5.1-Fold Higher Potency Than Acarbose

In a head-to-head in vitro α-glucosidase inhibition assay, N-ethyldeoxynojirimycin (evaluated as compound 40) demonstrated an IC₅₀ of 160.5 ± 0.60 µM against baker's yeast α-glucosidase. This represents a 5.1-fold improvement in potency compared to the clinically used standard acarbose, which exhibited an IC₅₀ of 822.0 ± 1.5 µM under identical assay conditions [1]. The N-ethyl substituent confers intermediate potency within the N-alkyl series: it is substantially more active than the N-butyl analog (compound 41, IC₅₀ = 571.6 ± 1.40 µM) but less active than the N-pentyl analog (compound 43, IC₅₀ = 30.0 ± 0.60 µM), illustrating the narrow structure-activity window for this target [1].

α-glucosidase inhibition type 2 diabetes iminosugar SAR

Anti-HIV Activity: N-Ethyldeoxynojirimycin HCl Reduces Infectious HIV Yield by 3-Log Orders, Distinct from N-Methyl and N-Butyl Analogs

In a comparative study of aminosugar derivatives for anti-HIV activity, N-ethyldeoxynojirimycin reduced the yield of infectious HIV by an order of three logarithms. This was quantified alongside N-methyldeoxynojirimycin, which achieved a four-logarithm reduction, and N-butyldeoxynojirimycin (miglustat), which achieved greater than five-logarithm reduction at non-cytotoxic concentrations [1]. The graded antiviral efficacy (N-methyl > N-ethyl > N-butyl for viral clearance) demonstrates that the N-ethyl modification occupies a specific efficacy tier that is neither maximal nor minimal among short-chain N-alkyl DNJ derivatives.

anti-HIV iminosugar antiviral glycoprotein processing inhibition

hSGLT3 Agonism: N-Ethyldeoxynojirimycin HCl Activates the Glucose Sensor with Micromolar Potency, 1200- to 22000-Fold More Potent Than 1-Deoxygalactonojirimycin

Using Xenopus laevis oocytes expressing human SGLT3 and electrophysiological recording, N-ethyl-1-deoxynojirimycin was identified as a potent hSGLT3 agonist with a K₀.₅ within the range of 0.5–9 µM [1]. The parent compound 1-deoxynojirimycin (DNJ) exhibited a K₀.₅ of 4 µM, placing N-ethyl-DNJ within the same high-potency cluster [1]. In stark contrast, the diastereomer 1-deoxygalactonojirimycin activated hSGLT3 with a K₀.₅ of 11 mM, representing a 1200- to 22000-fold weaker interaction [1]. This pronounced stereochemical discrimination highlights that the N-ethyl-DNJ scaffold retains the critical pharmacophore features for high-affinity hSGLT3 engagement.

hSGLT3 agonism glucose sensor iminosugar pharmacology

Pharmacological Chaperone Activity: N-Ethyldeoxynojirimycin HCl Enhances Acid α-Glucosidase Activity for Pompe Disease Research

Patent disclosures describe N-ethyl-1-deoxynojirimycin as one of the N-alkyl-DNJ derivatives capable of acting as a pharmacological chaperone for acid α-glucosidase (GAA), the enzyme deficient in Pompe disease. The invention claims that DNJ derivatives, including N-ethyl-DNJ, increase GAA activity by at least 1.5-fold, and in certain embodiments by at least 5-fold, at the concentration providing maximum GAA activation [1]. While N-butyl-DNJ (miglustat) is explicitly claimed for this application, N-ethyl-DNJ is included as a distinct embodiment with its own N-substitution, implying differentiated chaperone potency and selectivity that must be empirically determined for each N-alkyl variant.

pharmacological chaperone Pompe disease lysosomal storage disorder acid α-glucosidase

Physicochemical Differentiation: N-Ethyldeoxynojirimycin HCl Offers Defined Solubility and Storage Stability for Reproducible Assay Workflows

N-Ethyldeoxynojirimycin Hydrochloride is reported as a solid soluble in methanol and water, with a melting point range of 107–110 °C and a recommended storage temperature of −20 °C . In contrast, N-butyl-deoxynojirimycin (miglustat) is typically provided as a free base or different salt form with distinct solubility and handling requirements. The hydrochloride salt form of N-ethyl-DNJ ensures consistent protonation state and aqueous solubility, which is critical for reproducible in vitro enzymatic and cellular assays where uncontrolled counterion variability can introduce confounding artifacts in dose-response measurements.

solubility storage stability assay reproducibility formulation

Optimal Research and Procurement Scenarios for N-Ethyldeoxynojirimycin HCl Based on Its Quantitative Differentiation Profile


Structure-Activity Relationship (SAR) Studies of N-Alkyl-DNJ Derivatives for α-Glucosidase Inhibition

N-Ethyldeoxynojirimycin HCl is the preferred intermediate-chain-length standard for SAR campaigns exploring the impact of N-alkyl modifications on α-glucosidase inhibitory potency. Its IC₅₀ of 160.5 µM against baker's yeast α-glucosidase [1] sits at the midpoint of the N-alkyl activity range (30.0 µM for N-pentyl to >2000 µM for longer-chain derivatives), making it an ideal reference compound for calibrating potency shifts induced by additional substituents. Procuring the pure HCl salt ensures reproducible baseline activity measurements in enzymatic assays.

Anti-HIV Mechanistic Studies Requiring Intermediate Antiviral Potency with Reduced Cytopathic Confounders

For HIV researchers investigating glycoprotein processing inhibition without the maximal viral clearance associated with N-butyl-DNJ (miglustat), N-ethyldeoxynojirimycin HCl offers a 3-log reduction in infectious HIV yield [2]. This intermediate efficacy tier allows dissection of dose-dependent antiviral mechanisms while minimizing the confounding effects of complete viral suppression, enabling studies of viral rebound kinetics and resistance development.

hSGLT3 Glucose Sensor Pharmacology and Diabetes Target Validation

N-Ethyldeoxynojirimycin HCl activates hSGLT3 with K₀.₅ in the low micromolar range (0.5–9 µM) [3], comparable to the endogenous ligand potency. This makes it a valuable pharmacological tool for studying hSGLT3-mediated glucose sensing in intestinal L-cells and renal proximal tubules, particularly in comparative studies against non-activating diastereomers (e.g., 1-deoxygalactonojirimycin, K₀.₅ = 11 mM) that serve as negative controls.

Pharmacological Chaperone Screening for Pompe Disease Drug Discovery

Given its inclusion in patent claims as a DNJ-derivative pharmacological chaperone capable of enhancing acid α-glucosidase activity by at least 1.5-fold [4], N-ethyldeoxynojirimycin HCl is positioned as a screening hit for Pompe disease drug discovery programs. Researchers can benchmark N-ethyl-DNJ against the more clinically advanced N-butyl-DNJ (miglustat) in GAA enzyme activation assays, using the N-ethyl analog to explore chaperone potency as a function of N-alkyl chain length.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

3 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Ethyldeoxynojirimycin HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.